molecular formula C21H27N3O2S2 B2700510 2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 571923-91-6

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B2700510
CAS No.: 571923-91-6
M. Wt: 417.59
InChI Key: JRFHYCYPCSCMRH-UHFFFAOYSA-N
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Description

2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C21H27N3O2S2 and its molecular weight is 417.59. The purity is usually 95%.
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Mechanism of Action

    Target of action

    The first step in understanding the mechanism of action of a compound is to identify its primary targets. These could be proteins, enzymes, or other molecules in the body that the compound interacts with. The compound “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” would likely have specific targets that it binds to, influencing their function.

    Mode of action

    Once the targets are identified, the next step is to understand how the compound interacts with these targets. This could involve inhibiting an enzyme, activating a receptor, or modulating a biological pathway. The specific interactions between “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” and its targets would dictate its mode of action.

    Biochemical pathways

    The compound’s effect on biochemical pathways is also crucial. It could inhibit or stimulate certain pathways, leading to various downstream effects. The specific pathways affected by “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” would depend on its targets and mode of action.

    Pharmacokinetics

    This involves studying the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. These properties affect the bioavailability of “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one”, determining how much of the compound reaches its targets and how long it stays in the body.

    Result of action

    This involves studying the molecular and cellular effects of the compound’s action. This could involve changes in gene expression, cellular function, or physiological responses. The specific effects of “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” would depend on its targets, mode of action, and the biochemical pathways it affects.

    Action environment

    Finally, environmental factors can influence the compound’s action, efficacy, and stability. These could include factors like pH, temperature, and the presence of other molecules. The action of “2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one” could be influenced by such environmental factors.

Properties

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O2S2/c1-2-11-24-20(26)18-15-9-5-6-10-16(15)28-19(18)22-21(24)27-14-17(25)23-12-7-3-4-8-13-23/h2H,1,3-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFHYCYPCSCMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)N3CCCCCC3)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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